

2-Bromo-4,6-difluorobenzoic acid molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-4,6-difluorobenzoic acid

Cat. No.: B1338445

[Get Quote](#)

An In-depth Technical Guide to 4-Bromo-2,6-difluorobenzoic Acid

A Note on Nomenclature: Initial searches for "**2-Bromo-4,6-difluorobenzoic acid**" consistently yielded results for "4-Bromo-2,6-difluorobenzoic acid." This suggests a likely error in the positional numbering of the substituents in the original query. This document will focus on the accurately identified and widely documented compound, 4-Bromo-2,6-difluorobenzoic acid.

This technical guide provides a comprehensive overview of 4-Bromo-2,6-difluorobenzoic acid, a significant organic compound in scientific research. It serves as a crucial intermediate in the synthesis of various organic compounds, including insecticides and herbicides.[\[1\]](#)[\[2\]](#) This guide is intended for researchers, scientists, and professionals in the field of drug development.

Core Compound Data

The fundamental properties of 4-Bromo-2,6-difluorobenzoic acid are summarized in the table below, offering a clear comparison of its key quantitative data.

Property	Value	References
Chemical Name	4-Bromo-2,6-difluorobenzoic acid	[3] [4]
Molecular Formula	C ₇ H ₃ BrF ₂ O ₂	[3] [4] [5]
Molecular Weight	237.00 g/mol	[1] [3]
CAS Number	183065-68-1	[1] [3]
Appearance	Off-white crystalline solid	[2] [4]
Melting Point	198-201 °C	[3]

Experimental Protocols

Synthesis of 4-Bromo-2,6-difluorobenzoic Acid

A common method for the synthesis of 4-Bromo-2,6-difluorobenzoic acid involves the reaction of 3,5-difluorobromobenzene with an organolithium reagent, followed by carboxylation with solid carbon dioxide.[\[2\]](#)[\[6\]](#)

Materials:

- 3,5-difluorobromobenzene
- Diisopropylamine
- n-Butyllithium (n-BuLi)
- Tetrahydrofuran (THF), anhydrous
- Solid carbon dioxide (dry ice)
- Hexane
- Hydrochloric acid (for workup)
- Standard glassware for anhydrous reactions

Procedure:

- In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve diisopropylamine in anhydrous tetrahydrofuran.
- Cool the solution to -78 °C using a dry ice/acetone bath.
- Slowly add n-butyllithium (in hexane) to the stirred solution, maintaining the temperature at -78 °C. Stir the resulting lithium diisopropylamide (LDA) solution for one hour.
- In a separate flask, dissolve 3,5-difluorobromobenzene in anhydrous THF.
- Slowly add the 3,5-difluorobromobenzene solution to the LDA solution at -78 °C. Continue stirring for approximately 45 minutes.
- Transfer the reaction mixture into a beaker containing an excess of crushed solid carbon dioxide.
- Allow the mixture to warm to room temperature and stir for several hours (or overnight) to ensure complete carboxylation.
- The reaction is then quenched with water and acidified with hydrochloric acid.
- The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
- The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
- The crude 4-Bromo-2,6-difluorobenzoic acid can be further purified by recrystallization from a suitable solvent system, such as hexane.[\[4\]](#)

Visualized Data and Relationships

The following diagrams illustrate key relationships and workflows related to 4-Bromo-2,6-difluorobenzoic acid.

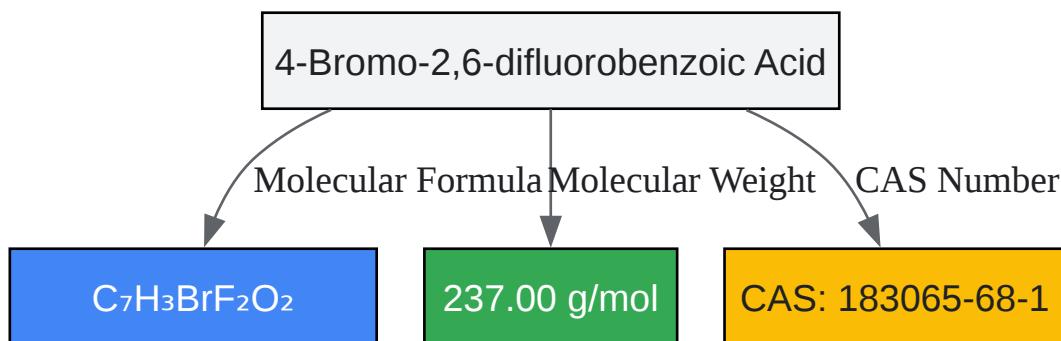


Figure 1: Chemical Identity of 4-Bromo-2,6-difluorobenzoic Acid

[Click to download full resolution via product page](#)

Caption: Relationship between the common name and key chemical identifiers.

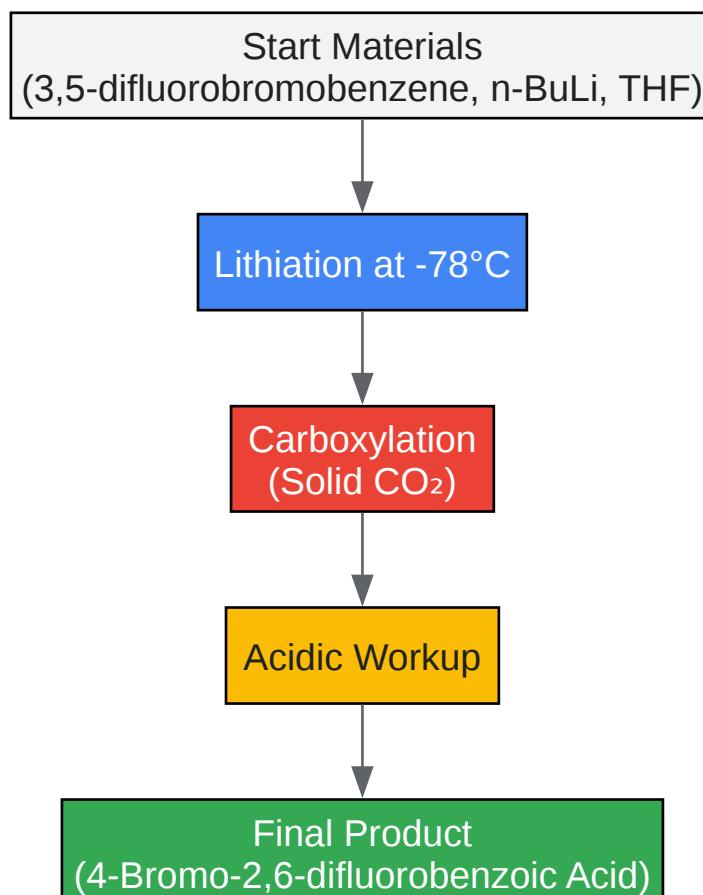


Figure 2: Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: High-level overview of the synthesis process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Bromo-2,6-difluorobenzoic acid CAS#: 183065-68-1 [m.chemicalbook.com]
- 2. 4-Bromo-2,6-difluorobenzoic acid | 183065-68-1 [chemicalbook.com]
- 3. 4-Bromo-2,6-difluorobenzoic acid 97 183065-68-1 [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. calpaclab.com [calpaclab.com]
- 6. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]
- To cite this document: BenchChem. [2-Bromo-4,6-difluorobenzoic acid molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1338445#2-bromo-4-6-difluorobenzoic-acid-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com